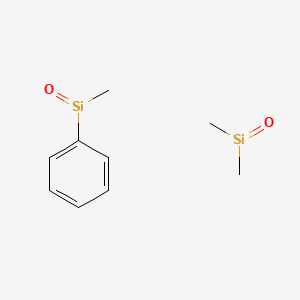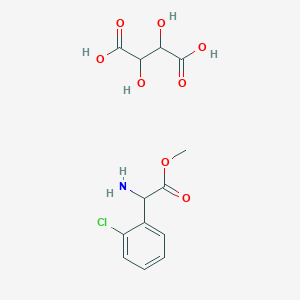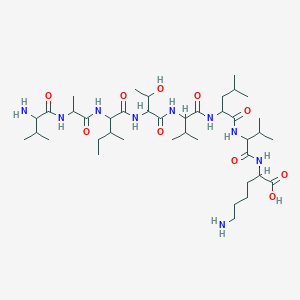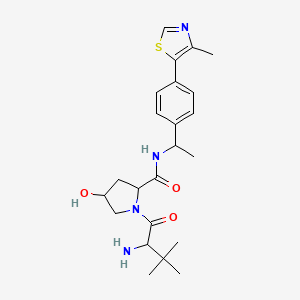
1-(1-Methylpyrrolidin-2-YL)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methylpyrrolidin-2-YL)ethan-1-OL is an organic compound with the molecular formula C7H15NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-(1-Methylpyrrolidin-2-YL)ethan-1-OL can be achieved through several routes. One common method involves the reaction of 1-methylpyrrolidine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as sodium or potassium hydroxide, and is carried out at elevated temperatures to ensure complete conversion .
In industrial settings, the production of this compound may involve more complex processes to ensure high purity and yield. For instance, the use of advanced distillation techniques and purification steps can help achieve the desired product quality .
Chemical Reactions Analysis
1-(1-Methylpyrrolidin-2-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield a ketone, while reduction with NaBH4 can produce an alcohol.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1-Methylpyrrolidin-2-YL)ethan-1-OL involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1-Methylpyrrolidin-2-YL)ethan-1-OL can be compared with other similar compounds, such as:
1-(2-Methylpyrrolidin-1-yl)ethan-1-one: This compound has a similar structure but differs in its functional groups and reactivity.
2-(1-Methylpyrrolidin-2-yl)ethan-1-ol: Another closely related compound with slight variations in its molecular structure and properties.
(S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanol:
The uniqueness of this compound lies in its specific molecular configuration and the resulting chemical and biological properties. Its chiral nature and versatility in various reactions make it a valuable compound in research and industry.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-(1-methylpyrrolidin-2-yl)ethanol |
InChI |
InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
LGZVZTBBCKQEPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCN1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13396960.png)
![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one](/img/structure/B13396962.png)








